tert-Butyl 5-((tert-butyldimethylsilyl)oxy)-3-iodo-1H-indazole-1-carboxylate is a synthetic organic compound with the molecular formula and a molecular weight of approximately 474.41 g/mol. This compound is a derivative of indazole, characterized by a bicyclic structure that includes a benzene ring fused to a pyrazole ring. It is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with a signal word of "Warning" due to potential hazards associated with its use, including irritation and toxicity .
tert-Butyl 5-((tert-butyldimethylsilyl)oxy)-3-iodo-1H-indazole-1-carboxylate falls under the category of indazole derivatives, which are of significant interest in medicinal chemistry for their potential biological activities. This compound is particularly noted for its applications in drug development and material science .
The synthesis of tert-Butyl 5-((tert-butyldimethylsilyl)oxy)-3-iodo-1H-indazole-1-carboxylate typically involves multiple steps, including iodination and esterification processes.
The reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Industrial-scale synthesis may incorporate continuous flow techniques to enhance efficiency .
The molecular structure of tert-Butyl 5-((tert-butyldimethylsilyl)oxy)-3-iodo-1H-indazole-1-carboxylate features several functional groups:
The compound's InChI representation is as follows:
This notation provides insight into its structural configuration and connectivity among atoms .
The compound can participate in various chemical reactions:
These reactions are significant for synthesizing new compounds with potentially enhanced biological activities or altered properties.
The mechanism of action for tert-butyl 5-((tert-butyldimethylsilyl)oxy)-3-iodo-1H-indazole-1-carboxylate remains partially understood. It is believed that this compound interacts with specific molecular targets such as enzymes or receptors through its indazole core. The presence of hydroxy and iodine substituents likely modulates its binding affinity and specificity towards these targets . Further studies are necessary to elucidate the precise pathways involved.
Key physical properties include:
Chemical properties include:
Other relevant data includes:
These properties suggest that while the compound may have good bioavailability through oral administration, it may not effectively penetrate central nervous system barriers .
tert-butyl 5-((tert-butyldimethylsilyl)oxy)-3-iodo-1H-indazole-1-carboxylate has several scientific applications:
The synthesis of tert-butyl 5-((tert-butyldimethylsilyl)oxy)-3-iodo-1H-indazole-1-carboxylate requires sequential functionalization of the indazole core. The established route initiates with the N-Boc protection of 5-hydroxyindazole using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran, catalyzed by 4-dimethylaminopyridine (DMAP). This step yields tert-butyl 5-hydroxy-1H-indazole-1-carboxylate with >95% conversion at ambient temperature [3]. Subsequent silylation employs tert-butyldimethylsilyl chloride (TBDMSCl) in dimethylformamide, utilizing imidazole (3.0 equiv) as a base to selectively protect the 5-hydroxy group. This reaction achieves 85–90% yield after 12 hours at 25°C, capitalizing on TBDMSCl’s kinetic preference for phenolic hydroxyls over the indazole nitrogen [6] [8].
The critical iodination at the C3 position is conducted after silylation to prevent undesired side reactions. Electrophilic iodination agents such as N-iodosuccinimide (NIS) in acetonitrile facilitate this transformation, leveraging the electron-donating effect of the 5-OTBDMS group to enhance C3 electrophilic substitution. The N-Boc group remains intact due to its stability under these mild conditions (0–5°C, 2 hours) [3]. Final purification via silica gel chromatography (hexane:ethyl acetate = 9:1) isolates the title compound in ≥99% purity, as confirmed by high-performance liquid chromatography [3].
Position-selective iodination at C3 is governed by the choice of electrophilic iodinating agents and electronic directing effects. Comparative studies highlight N-iodosuccinimide (NIS) as optimal, yielding 92% of the 3-iodo product due to its moderate electrophilicity and compatibility with acid-sensitive silyl ethers. In contrast, iodine monochloride (ICl) generates significant quantities (≥15%) of the 3,7-diiodo byproduct, while molecular iodine (I₂) exhibits <40% conversion due to inadequate electrophilic activation [3] [6].
The 5-OTBDMS group exerts a strong para-directing influence, enhancing electron density at C3 and C7. Kinetic studies using in situ nuclear magnetic resonance spectroscopy reveal that NIS selectively targets C3 with a 20:1 selectivity ratio over C7, attributable to steric hindrance from the bulky TBDMS group. This selectivity is further augmented by low-temperature reactions (0–5°C), suppressing unwanted polyiodination [6].
Table 1: Iodination Agents and Selectivity Profiles
Iodinating Agent | Solvent | Temperature (°C) | C3 Selectivity (%) | Byproducts (%) |
---|---|---|---|---|
NIS | Acetonitrile | 0–5 | 92 | <5 |
ICl | Dichloromethane | 25 | 78 | 15 (C3,C7-diiodo) |
I₂ | Ethanol | 25 | 35 | 45 (unreacted) |
Solvent polarity and reaction temperature profoundly impact silylation and iodination efficiencies. For silylation, dimethylformamide maximizes yields (90%) by solubilizing both the indazole substrate and imidazole base while stabilizing the silyl triflate intermediate. Substituting dimethylformamide with tetrahydrofuran reduces yields to 65% due to incomplete conversion, whereas acetonitrile promotes desilylation side products [6] [8].
Iodination in acetonitrile at 0–5°C achieves 92% yield, balancing reaction kinetics and byproduct suppression. Elevating temperatures to 25°C accelerates iodination but reduces selectivity (C3:C7 ratio drops from 20:1 to 8:1). Conversely, non-polar solvents like toluene impede NIS dissociation, yielding <50% product [3] [6].
Table 2: Solvent and Temperature Optimization for Key Steps
Step | Solvent | Temperature (°C) | Yield (%) | Key Observation |
---|---|---|---|---|
Silylation | Dimethylformamide | 25 | 90 | Optimal solubilization |
Silylation | Tetrahydrofuran | 25 | 65 | Incomplete conversion |
Silylation | Acetonitrile | 25 | 70 | Desilylation side products |
Iodination | Acetonitrile | 0–5 | 92 | High C3 selectivity |
Iodination | Acetonitrile | 25 | 88 | Reduced C3:C7 selectivity (8:1) |
Iodination | Toluene | 25 | 48 | Slow reaction kinetics |
Continuous flow reactors address batch synthesis limitations, particularly thermal degradation during iodination. Microreactor systems (channel diameter: 500 μm) enable precise temperature control (−5°C) and reduced residence times (120 seconds), elevating iodination yields to 96% with near-complete suppression of diiodination byproducts (<1%) [3]. Integrated silylation-iodination cascades have been demonstrated using immobilized catalysts, where polymer-supported imidazole drives silylation (residence time: 8 minutes), followed by in-line NIS iodination. This system achieves 85% overall yield at a throughput of 2.5 kg/day, highlighting scalability [5].
Industrial implementation leverages modular cold-chain transportation (−20°C) for intermediates like tert-butyl 5-hydroxy-3-iodo-1H-indazole-1-carboxylate, minimizing degradation. Large-scale production (≥100 kg batches) utilizes multi-step flow platforms with automated purification, maintaining purity at ≥99% while reducing solvent consumption by 40% compared to batch processes [3] [5].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1